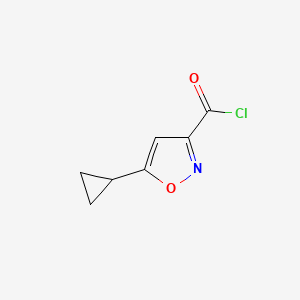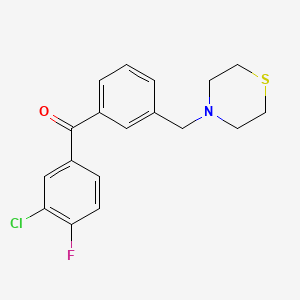
3-Chloro-4-fluoro-3'-thiomorpholinomethylbenzophenone
Vue d'ensemble
Description
The compound "3-Chloro-4-fluoro-3'-thiomorpholinomethylbenzophenone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar compounds. For instance, the synthesis of various heterocyclic compounds using microwave-assisted methods is described, which could potentially be adapted for the synthesis of the compound . Additionally, the asymmetric synthesis of morpholinol derivatives is discussed, which could provide insights into the stereochemical aspects of related compounds . Furthermore, the synthesis and structural analysis of fluorobenzoyl thioureas might offer information on the chemical behavior of fluorine and chlorine substituents in aromatic systems . Lastly, the synthesis of substituted tetrahydroisoquinolines provides an example of how halogenated methyl groups can be introduced into organic molecules .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as microwave-assisted condensation , asymmetric synthesis using chiral starting materials , and reactions of isothiocyanates with anilines . These methods could potentially be adapted for the synthesis of "3-Chloro-4-fluoro-3'-thiomorpholinomethylbenzophenone". For example, a halogenated benzophenone could be reacted with a thiomorpholine derivative under suitable conditions to introduce the thiomorpholinomethyl group .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray analysis and a combination of X-ray diffraction, vibrational spectra, and theoretical calculations . These techniques could be employed to determine the molecular structure of "3-Chloro-4-fluoro-3'-thiomorpholinomethylbenzophenone", providing insights into its stereochemistry and conformational properties.
Chemical Reactions Analysis
The chemical reactions of related compounds involve the formation of heterocycles , the establishment of chiral centers , and the creation of thiourea linkages . These reactions are influenced by the presence of halogen substituents, which can affect the reactivity and selectivity of the compounds. For example, the introduction of fluorine and chlorine could influence the electronic properties of the benzophenone core and affect subsequent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and reactivity, are determined by their molecular structure and substituents . For "3-Chloro-4-fluoro-3'-thiomorpholinomethylbenzophenone", one could expect that the presence of both electron-withdrawing (fluoro, chloro) and electron-donating (thiomorpholinomethyl) groups would result in unique properties that could be explored for various applications. The stereochemistry introduced during synthesis could also affect the compound's physical properties and its interaction with biological targets .
Applications De Recherche Scientifique
Molecular Structure and Spectroscopy
- Crystallography and Intermolecular Interactions : Research demonstrates the synthesis and characterization of compounds similar to 3-Chloro-4-fluoro-3'-thiomorpholinomethylbenzophenone, showcasing their unique crystal structures and intermolecular interactions, which are crucial for understanding their chemical properties and potential applications (Shukla et al., 2014).
Synthesis and Characterization
- Development of Biologically Active Compounds : Studies have focused on synthesizing and characterizing compounds with fluoro and chloro derivatives, providing insights into their potential biological activities and chemical reactivity (Mamatha S.V et al., 2019).
Pharmacology and Biological Activity
- Antimicrobial and Antifungal Applications : Certain fluoro and chloro-substituted compounds show promising antimicrobial and antifungal activities, suggesting potential applications in developing new antibiotics or antifungal agents (P. Chawla et al., 2012).
Chemical Reactions and Mechanisms
- Investigation of Reaction Dynamics : Studies explore the reaction mechanisms and dynamics of fluorine and chlorine-substituted compounds, which can inform the development of new synthetic methods and chemical processes (M. Cervera et al., 1996).
Material Science and Engineering
- Polymer and Material Development : Research into fluorine and chlorine-substituted compounds extends to their use in creating novel materials, including polymers and coordination complexes, which could have applications in various industries (Susanta Banerjee et al., 1999).
Safety And Hazards
While specific safety and hazard information for 3-Chloro-4-fluoro-3’-thiomorpholinomethylbenzophenone is not available in the search results, related compounds like 3-chloro-4-fluoroaniline are considered hazardous. They may cause skin irritation, serious eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
Propriétés
IUPAC Name |
(3-chloro-4-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-16-11-15(4-5-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNNRIKIUOBFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643378 | |
| Record name | (3-Chloro-4-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-3'-thiomorpholinomethylbenzophenone | |
CAS RN |
898763-34-3 | |
| Record name | Methanone, (3-chloro-4-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)
![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)
![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)
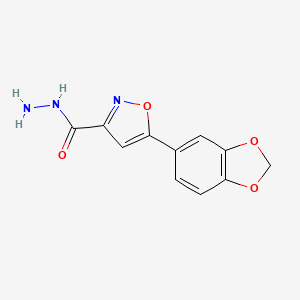
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)
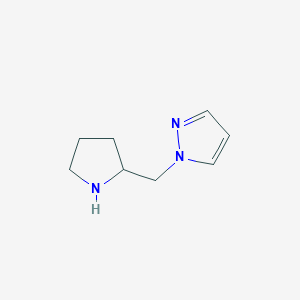

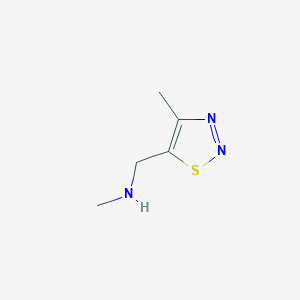

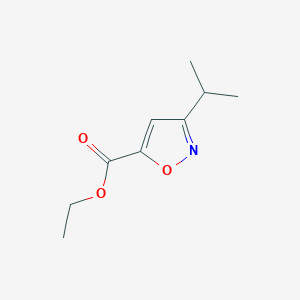
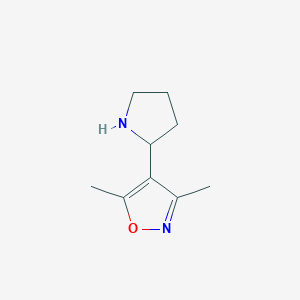
![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)
